molecular formula C25H17BrFN3O3S B2931174 2-Amino-4-(3-bromophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893292-61-0

2-Amino-4-(3-bromophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Numéro de catalogue: B2931174
Numéro CAS: 893292-61-0
Poids moléculaire: 538.39
Clé InChI: LQTFTWONKJXSCO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the pyranobenzothiazine class, characterized by a fused tricyclic framework comprising pyran, benzothiazine, and aromatic substituents. Its structure includes a 3-bromophenyl group at position 4 and a 4-fluorobenzyl moiety at position 6, along with a nitrile (-CN) and sulfone (5,5-dioxide) functional group.

Propriétés

IUPAC Name

2-amino-4-(3-bromophenyl)-6-[(4-fluorophenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17BrFN3O3S/c26-17-5-3-4-16(12-17)22-20(13-28)25(29)33-23-19-6-1-2-7-21(19)30(34(31,32)24(22)23)14-15-8-10-18(27)11-9-15/h1-12,22H,14,29H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTFTWONKJXSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=CC(=CC=C4)Br)S(=O)(=O)N2CC5=CC=C(C=C5)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17BrFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

2-Amino-4-(3-bromophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological assays that demonstrate its efficacy.

Chemical Structure and Properties

The compound's molecular formula is C19H14BrN3O3SC_{19}H_{14}BrN_3O_3S with a molecular weight of 444.3 g/mol. It features a unique structure that incorporates elements from pyrano and benzothiazine frameworks, which may influence its biological activity.

PropertyValue
Molecular FormulaC19H14BrN3O3S
Molecular Weight444.3 g/mol
IUPAC Name2-amino-4-(3-bromophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of substituted benzaldehydes with 2-aminobenzothiazole in the presence of a base followed by cyclization with malononitrile and subsequent oxidation to yield the final product. This synthetic route allows for the introduction of various substituents that may enhance biological activity.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it interacts with specific molecular targets such as enzymes or receptors, potentially modulating their activity. The presence of bromine and fluorine substituents may significantly influence its reactivity and binding affinity to biological targets.

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound against various human cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), PC-3 (prostate cancer), A549 (lung cancer), HepG-2 (liver cancer).
  • Assay Used : MTT colorimetric assay to determine cell viability.

Results indicated significant cytotoxic effects across multiple cancer cell lines with IC50 values demonstrating effective growth inhibition:

Cell LineIC50 (µM)
MCF-716.20 ± 1.3
HCT-116Data not available
PC-3Data not available
A549Data not available
HepG-2Data not available

Comparative studies with reference drugs like Vinblastine showed comparable efficacy in inhibiting cancer cell growth.

Inhibition Studies

The compound has also been evaluated for its inhibitory activity against key proteins involved in cancer progression:

  • EGFR Inhibition : IC50 value of 0.2162 ± 1.1 µM.
  • VEGFR-2 Inhibition : IC50 value of 0.2592 ± 1.5 µM.

These values indicate that the compound exhibits strong inhibitory activity against these targets compared to standard inhibitors like Sorafenib.

Case Studies

In a recent investigation published in a peer-reviewed journal, the compound was tested for its effects on cell viability and kinase inhibition in vitro. The results demonstrated promising anticancer properties alongside a favorable safety profile when tested against normal cell lines.

Comparaison Avec Des Composés Similaires

Key Observations :

  • The 3-bromophenyl group in the target compound and 3f may enhance hydrophobic interactions in biological systems.
  • The sulfone group in the target compound distinguishes it from analogs like 11a , which lack this moiety but include diketones.

Physicochemical Properties

Comparative data on melting points, solubility, and spectroscopic properties:

Compound Melting Point (°C) IR Peaks (cm⁻¹) Notable Features
Target Compound Not reported Expected: ~2190 (CN), ~1630 (C=O/S=O) Predicted higher polarity due to sulfone and fluorobenzyl groups.
6d 214–216 3406 (OH), 2191 (CN), 1636 (C=O) Hydroxymethyl group contributes to hydrogen bonding.
3f 161–164 Not reported Lower melting point suggests reduced crystallinity vs. target compound.
11a 243–246 2219 (CN), 1719 (C=O) Rigid thiazolo-pyrimidine core increases thermal stability.

Insights :

  • The target compound’s melting point is likely higher than 3f due to stronger intermolecular interactions from sulfone and fluorinated groups.
  • The absence of hydroxyl groups (vs. 6d) may reduce aqueous solubility but improve lipophilicity .

Comparison :

  • The target compound’s synthesis aligns with methods in , emphasizing modularity for substituent variation.
  • Higher yields in 3f may reflect the efficiency of pyrazole-forming reactions vs. benzothiazine cyclization.

Analysis :

  • The 4-fluorobenzyl group in the target compound may enhance MAO-B selectivity, as seen in 6h , which shares a halogenated benzyl motif.
  • Molecular docking studies in suggest that bulky substituents (e.g., bromophenyl) occupy hydrophobic pockets in MAO-A, while nitrile groups form hydrogen bonds with flavin adenine dinucleotide (FAD).

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.